1-(3-chlorophenyl)-1H-pyrazol-5-amine
Description
Significance of the Pyrazole (B372694) Heterocyclic Scaffold in Contemporary Chemical and Biological Sciences
The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in compounds with a wide range of biological activities. nih.govbohrium.com This versatility has led to the development of numerous pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com The chemical and biological properties of pyrazole derivatives can be significantly influenced by the substitutions on the pyrazole ring. nih.gov
The broad spectrum of pharmacological activities exhibited by pyrazole-containing compounds is extensive. nih.govresearchgate.netresearchgate.net Pyrazole derivatives have been investigated for their potential as inhibitors of protein glycation and as various therapeutic agents. nih.gov Their applications are not limited to medicine; in the agrochemical industry, pyrazole derivatives are crucial components of herbicides, insecticides, and fungicides. mdpi.comresearchgate.net
Table 1: Reported Biological Activities of Pyrazole Derivatives
| Biological Activity | Description | References |
|---|---|---|
| Anti-inflammatory | Used in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). | nih.gov |
| Anticancer | Investigated for their ability to inhibit protein kinases and induce apoptosis in cancer cells. | nih.govbohrium.comresearchgate.net |
| Antimicrobial | Show activity against various bacteria and fungi. | nih.govresearchgate.net |
| Antiviral | Researched for potential efficacy against viral infections. | nih.gov |
| Anticonvulsant | Studied for their potential to manage seizures. | nih.gov |
| Analgesic | Used in the development of pain management medications. | nih.gov |
| Neuroprotective | Investigated for their potential to protect nerve cells from damage. | nih.gov |
| Herbicidal | Utilized in agriculture to control unwanted plant growth. | researchgate.net |
| Insecticidal | Formulated into products for pest control. | mdpi.com |
Overview of 1-(3-chlorophenyl)-1H-pyrazol-5-amine as a Research Chemical and Building Block
This compound is a substituted aminopyrazole that is primarily utilized as an intermediate and a building block in organic synthesis. chemimpex.comchemimpex.com Its structure, featuring a chlorophenyl group and an amine substituent on the pyrazole ring, makes it a versatile precursor for creating a variety of more complex molecules with potential applications in pharmaceutical and agricultural chemistry. chemimpex.comchemimpex.com
The presence of the amino group provides a reactive site for further chemical modifications, allowing for the construction of fused heterocyclic systems or the introduction of other functional groups. researchgate.net Researchers utilize compounds like this compound to synthesize novel molecules for screening in drug discovery programs, particularly in the search for new anti-inflammatory and analgesic agents. chemimpex.com
Table 2: Chemical Identity of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈ClN₃ |
| CAS Number | 40401-38-5 |
| Molecular Weight | 193.64 g/mol |
| Appearance | Solid |
Note: Physical properties can vary depending on the supplier and purity.
Historical Context and Evolution of Research on Pyrazole-Containing Compounds
The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. nih.gov The first synthesis of substituted pyrazoles was also accomplished by Knorr and his collaborators in the same year, through the cyclocondensation reaction of a β-diketone with a hydrazine (B178648) derivative. mdpi.com The parent compound, pyrazole itself, was first synthesized by Edward Buchner in 1889. globalresearchonline.net
Since these initial discoveries, research into pyrazole chemistry has expanded significantly. mdpi.comglobalresearchonline.net Early work focused on understanding the fundamental reactivity and properties of the pyrazole ring. Over the years, a vast number of synthetic methods and analogues have been developed. nih.gov The discovery of the diverse pharmacological potential of pyrazole derivatives propelled the field forward, leading to the development of clinically important drugs and a continuous exploration of this scaffold for new therapeutic applications. nih.govnih.gov Modern synthetic approaches have evolved to include more efficient and environmentally friendly methods, such as microwave-assisted synthesis and multicomponent reactions. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-2-1-3-8(6-7)13-9(11)4-5-12-13/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYREVLPUANDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15001-15-7 | |
| Record name | 1-(3-chlorophenyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 1 3 Chlorophenyl 1h Pyrazol 5 Amine and Its Analogs
General Approaches for the Synthesis of Pyrazole (B372694) Derivatives
The construction of the pyrazole ring is most commonly achieved through reactions that form the five-membered ring from acyclic precursors. The two primary methods involve the condensation of a three-carbon component with a hydrazine (B178648) derivative or the cyclization of precursors already containing the requisite nitrogen and carbon atoms in a linear arrangement.
The most classic and widely utilized method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govbeilstein-journals.org This reaction serves as a versatile pathway to a wide array of substituted pyrazoles. The reaction proceeds by the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov
A significant aspect of this synthesis, when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the potential for the formation of two regioisomers. The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. nih.govmdpi.com For instance, when an aryl group and an alkyl group are present as substituents on the dicarbonyl compound, the reaction often favors the formation of the regioisomer where the aryl group is adjacent to the less substituted nitrogen of the hydrazine. nih.gov Aprotic dipolar solvents have been found to yield better results compared to polar protic solvents like ethanol (B145695), which are traditionally used. mdpi.com
To enhance the efficiency and environmental friendliness of this method, various catalysts, such as nano-ZnO, have been employed. mdpi.commdpi.com Additionally, one-pot multicomponent reactions have been developed where the 1,3-dicarbonyl compound is generated in situ from precursors like enolates and carboxylic acid chlorides before reacting with the hydrazine. beilstein-journals.orgnih.gov
Table 1: Overview of General Pyrazole Synthetic Methods
| Method | Precursors | Key Features |
|---|---|---|
| Knorr Synthesis | 1,3-Dicarbonyl Compounds + Hydrazines | Versatile, classic method; potential for regioisomer formation. nih.govbeilstein-journals.org |
| Acetylenic Precursor Cyclization | Acetylenic Ketones + Hydrazines | Leads to 3,5-disubstituted pyrazoles; regioselectivity can be an issue. nih.govmdpi.com |
| β-Ketonitrile Condensation | β-Ketonitriles + Hydrazines | A primary route for the synthesis of 5-aminopyrazoles. nih.govchim.it |
An alternative to 1,3-dicarbonyl compounds is the use of acetylenic precursors, particularly α,β-acetylenic ketones, for the synthesis of pyrazoles. The reaction with hydrazines provides a direct route to 3,5-disubstituted pyrazoles. nih.gov This method, known for over a century, involves the initial Michael addition of the hydrazine to the activated triple bond, followed by cyclization and tautomerization to form the pyrazole ring. mdpi.com
Similar to the Knorr synthesis, the reaction of acetylenic ketones with substituted hydrazines can also lead to a mixture of regioisomers. mdpi.com However, high regioselectivity has been achieved in certain one-pot procedures, for example, by reacting phenylacetylene (B144264) with aromatic aldehydes, molecular iodine, and hydrazines. nih.gov The mechanism involves the in situ formation of an acyl phenylacetylene, which then undergoes cyclization. nih.gov More recent advancements have focused on one-pot reactions involving α,β-alkynic aldehydes and hydrazines, followed by treatment with reagents like phenylselenyl chloride to produce functionalized pyrazoles. mdpi.com
Specific Synthetic Routes for 1-(3-chlorophenyl)-1H-pyrazol-5-amine and Closely Related Structures
The synthesis of the target compound, this compound, and its analogs often relies on the condensation of appropriately substituted precursors that introduce the 3-chlorophenyl group at the N1 position and the amine group at the C5 position.
The synthesis of 5-aminopyrazoles is most effectively achieved through the condensation of β-ketonitriles with hydrazines. nih.gov This is the most versatile method for this class of compounds. The reaction proceeds through the initial nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone, which then undergoes intramolecular cyclization via the attack of the second nitrogen atom on the nitrile carbon. nih.gov
A key intermediate and a closely related structure to the title compound is Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. chemimpex.comsigmaaldrich.com This compound is synthesized by the condensation of 3-chlorophenylhydrazine with a β-ketonitrile, specifically ethyl 2-cyano-3-oxobutanoate (ethyl acetoacetate (B1235776) derivative) or similar reagents. The reaction of 3-chlorophenylhydrazine with ethyl 2-cyanoacetate would similarly proceed, where the hydrazine reacts with the keto group (or its equivalent) and subsequently cyclizes with the nitrile group to form the 5-aminopyrazole ring system. This reaction provides a direct and efficient route to 5-aminopyrazole derivatives bearing the 1-(3-chlorophenyl) substituent.
While the primary synthesis often involves building the ring from acyclic precursors, post-synthetic modifications of the pyrazole core are also crucial. Alkylation is a common transformation used to introduce substituents onto the pyrazole ring. N-alkylation of pre-formed pyrazoles can be achieved using alkyl halides in the presence of a base. mdpi.com For instance, 4-bromo-1H-pyrazole can be N-alkylated using alkyl bromides and potassium carbonate. mdpi.com
Condensation reactions are also employed to functionalize pyrazole derivatives. For example, pyrazolines, which are precursors to pyrazoles, can be alkylated at the C-4 position before being oxidized to the corresponding aromatic pyrazole. mdpi.comnih.gov This strategy allows for the regioselective synthesis of 4-alkyl-1,3,5-triarylpyrazoles. nih.gov Furthermore, the synthesis of 4-formylpyrazoles can be accomplished through the Vilsmeier-Haack reaction on phenylhydrazones, which are themselves formed from the condensation of phenylhydrazine (B124118) with acetophenones. mdpi.com
Advanced Synthetic Strategies Involving this compound and Aminopyrazoles
5-Aminopyrazoles, such as this compound, are highly valuable synthetic intermediates due to the reactivity of the amino group. This functionality allows them to serve as building blocks for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry. researchgate.netnih.gov
The amino group at the C5 position can act as a nucleophile, participating in condensation and cyclization reactions with various electrophiles. This reactivity is harnessed in multicomponent reactions to create complex molecular architectures in a single step. For example, 5-aminopyrazoles react with β-dicarbonyl compounds or their equivalents to form pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov
Another important application is the synthesis of pyrazolo[3,4-b]pyridines. These can be prepared via a three-component reaction of a 5-aminopyrazole, an aldehyde, and a cyclic β-diketone. nih.gov The reaction proceeds through the formation of an enaminone intermediate, which then undergoes cyclization to yield the fused pyridine (B92270) ring. nih.gov These advanced strategies highlight the utility of this compound not just as a final product but as a versatile scaffold for further chemical elaboration.
Table 2: Fused Heterocyclic Systems from 5-Aminopyrazoles
| Fused System | Reactants with 5-Aminopyrazole | Reaction Type |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | β-Enaminones or β-Dicarbonyl compounds | Cyclocondensation mdpi.comnih.gov |
| Pyrazolo[3,4-b]pyridines | Aldehydes and β-Diketones | Multicomponent Reaction nih.gov |
| Pyrazolo[3,4-b]pyridine-spiroindolinones | Isatin and β-Diketones | Multicomponent Reaction nih.gov |
Oxidative Dehydrogenative Couplings of Pyrazol-5-amines
Oxidative dehydrogenative coupling represents a powerful and atom-economical strategy for forming new chemical bonds, and it has been successfully applied to pyrazol-5-amine substrates. nih.govacs.org These reactions avoid the need for pre-functionalized starting materials, proceeding through direct C-H, N-H, or C-N bond activation. Research has demonstrated novel methods for constructing azo compounds from inexpensive and commercially available pyrazol-5-amines through such couplings. nih.govnih.gov These methods are significant as they offer alternatives to traditional syntheses of azo derivatives, which often rely on the oxidation of anilines with stoichiometric oxidants or the reduction of nitroaromatics. nih.govacs.org
A notable application of oxidative dehydrogenative coupling is the selective synthesis of azopyrrole derivatives from pyrazol-5-amines. nih.govacs.org One developed protocol achieves the simultaneous installation of C–I and N–N bonds through a process of iodination and oxidation. nih.gov In this reaction, various substituted pyrazol-5-amines, including chloro-substituted phenyl analogs, were efficiently transformed into the corresponding heteroaryl azo compounds. nih.gov The reaction typically employs iodine (I₂) and an oxidant like tert-butyl hydroperoxide (TBHP) in ethanol. nih.govacs.org The resulting iodo-substituted azopyrroles are valuable intermediates that can be further functionalized, for example, through Sonogashira cross-coupling with terminal alkynes. nih.govnih.gov
The reaction conditions were optimized to achieve good to excellent yields. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with I₂, K₂CO₃, and aqueous TBHP in ethanol at 50°C for 3 hours produced the desired product efficiently. nih.govacs.org It was observed that substituents on the aromatic ring of the pyrazol-5-amine, such as methyl, chloro, or bromo groups, did not impede the reaction. nih.gov
Table 1: Synthesis of Azopyrrole Derivatives via Oxidative Iodination
| Entry | Pyrazol-5-amine Reactant | Product | Yield (%) |
|---|---|---|---|
| 1 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | 85 |
| 2 | 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | (E)-1,2-bis(1-(4-chlorophenyl)-4-iodo-3-methyl-1H-pyrazol-5-yl)diazene | 82 |
| 3 | 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine | (E)-1,2-bis(1-(4-bromophenyl)-4-iodo-3-methyl-1H-pyrazol-5-yl)diazene | 80 |
Data synthesized from research findings describing oxidative dehydrogenative couplings of various pyrazol-5-amines. nih.gov
Copper-promoted dimerization of 5-aminopyrazoles offers a highly chemoselective route to produce pyrazole-fused pyridazines and pyrazines. mdpi.comnih.gov This methodology is significant as it allows for the switchable synthesis of different heterocyclic cores by tuning the reaction conditions, proceeding through direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.comresearchgate.net These fused nitrogen-containing heterocycles are of great interest in medicinal and materials chemistry. mdpi.comresearchgate.net
The synthesis of dipyrazolo-fused pyridazines is achieved through a C-H/N-H and N-H/N-H coupling cascade. mdpi.com Optimal conditions for this transformation were found to be Cu(OAc)₂ as the catalyst, with benzoyl peroxide (BPO) and K₂S₂O₈ as oxidants, in toluene (B28343) at 100°C. mdpi.comresearchgate.net
Conversely, the selective synthesis of dipyrazolo-fused pyrazines proceeds via a C-H/C-H and N-H/N-H coupling pathway. mdpi.com This transformation is favored when using CuCl₂ as the catalyst, 1,10-phenanthroline (B135089) as a ligand, tert-butyl peroxybenzoate as the oxidant, and Na₂CO₃ as a base. mdpi.com The ability to selectively generate either the pyridazine (B1198779) or pyrazine (B50134) fused system by modifying the copper catalyst and additives highlights the versatility of this approach. mdpi.comnih.gov
Table 2: Cu-Promoted Selective Dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine
| Product Type | Catalyst / Additives | Key Bond Formations | Product Example | Yield (%) |
|---|---|---|---|---|
| Pyridazine | Cu(OAc)₂, BPO, K₂S₂O₈ | C-H/N-H, N-H/N-H | 1,8-dimethyl-3,6-diphenyl-3,6-dihydrodipyrazolo[3,4-c:4',3'-e]pyridazine | 79 |
Data derived from studies on the chemoselective dimerization of 5-aminopyrazoles. mdpi.com
Domino Reactions of Arylglyoxals with Pyrazol-5-amines for Pyrazolo-Fused Systems
Multicomponent domino reactions provide an efficient pathway for the synthesis of complex molecules from simple precursors in a single operation. nih.gov The reaction of arylglyoxals with pyrazol-5-amines has been established as a versatile method for selectively accessing a variety of pyrazolo-fused heterocyclic systems, including 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. nih.govacs.orgnih.gov
The outcome of the reaction is highly dependent on the choice of catalyst and the stoichiometry of the reactants. nih.gov For instance, when the reaction between an arylglyoxal and a pyrazol-5-amine is promoted by p-toluenesulfonic acid (p-TsOH), it proceeds through a double [3 + 2 + 1] heteroannulation to regioselectively produce unprecedented dipyrazolo-fused 1,7-naphthyridines. nih.govacs.org This process involves a direct C–C bond formation between two electrophilic sites of the arylglyoxals. nih.govnih.gov
Interestingly, altering the substituents on the pyrazole ring or the reactant ratios can divert the reaction pathway to other products. nih.gov Varying the pyrazol-5-amine structure can lead to an unusual [3 + 3 + 1 + 1] cyclization, yielding novel dipyrazolo-fused 1,3-diazocanes. nih.govacs.org Furthermore, changing the ratio of arylglyoxals to pyrazol-5-amines to 1:2 can result in the formation of pyrrolo[2,3-c]pyrazoles in good yields. nih.govnih.gov
Table 3: Selective Synthesis of Pyrazolo-Fused Systems
| Product Class | Key Reactants | Promoter/Conditions | Synthetic Pathway |
|---|---|---|---|
| Dipyrazolo-fused 1,7-Naphthyridines | Arylglyoxals, Pyrazol-5-amines | p-TsOH | Double [3 + 2 + 1] heteroannulation |
| Dipyrazolo-fused 1,3-Diazocanes | Arylglyoxals, Substituted Pyrazol-5-amines | p-TsOH | [3 + 3 + 1 + 1] cyclization |
Information based on the development of multicomponent domino reactions involving arylglyoxals and pyrazol-5-amines. nih.govacs.org
Mannich-Aromatization for 4-Amino Alkylated-1H-pyrazol-5-ol Derivatives
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. A selective, one-pot synthesis of 4-amino alkylated-1H-pyrazol-5-ol derivatives has been developed via a Mannich-aromatization pathway. researchgate.net This method involves the reaction of a 3-methyl-1-phenyl-5-pyrazolinone, an aromatic aldehyde, and a secondary amine in water, catalyzed by an amphiphile such as sodium dodecyl sulfate (B86663) (SDS). researchgate.net
This approach is notable for its selectivity, favoring the Mannich-type reaction over the competing Knoevenagel-Michael type reaction, which often yields dimerized byproducts. researchgate.net The reaction proceeds through a micelle-stabilized imine intermediate, which then undergoes nucleophilic addition by the pyrazolinone, followed by aromatization to yield the final 4-amino alkylated product. researchgate.net The use of an aqueous surfactant system makes this an environmentally benign and efficient protocol. researchgate.net
Chemical Reactivity and Potential Transformations of this compound
The chemical reactivity of this compound is largely dictated by the functional groups present: the pyrazole core, the exocyclic amino group, and the chlorophenyl substituent. The pyrazole ring itself contains both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen, giving it amphoteric character. mdpi.com The exocyclic amino group at the C-5 position is a key site for nucleophilic attack and oxidative transformations, making it a versatile handle for the construction of fused heterocyclic systems. beilstein-journals.orgmdpi.com
The amino group of pyrazol-5-amines, including this compound, is susceptible to oxidation, which can be harnessed for various synthetic transformations. nih.govmdpi.com As discussed previously, oxidative dehydrogenative coupling reactions directly involve the amino group to form new N-N bonds, leading to azo compounds or fused pyridazine rings. nih.govmdpi.com For example, copper-catalyzed aerobic oxidation can facilitate the N-N coupling of aminopyrazoles. mdpi.commdpi.com These transformations underscore the role of the amino group as the primary site of reactivity in oxidation processes, enabling the dimerization and annulation reactions that lead to complex, fused pyrazole derivatives. mdpi.comnih.gov
Reduction Reactions to Form Amines
A prevalent and efficient strategy for the synthesis of 1-aryl-1H-pyrazol-5-amines, including analogs of this compound, involves the chemical reduction of a nitro group precursor. unacademy.com This transformation is a fundamental step in many synthetic pathways, converting an electron-withdrawing nitro group into a versatile amino group. The reduction of a corresponding 5-nitropyrazole derivative yields the desired 5-aminopyrazole. researchgate.net
The reduction of aromatic and heterocyclic nitro compounds can be accomplished using a variety of reagents and conditions, ranging from catalytic hydrogenation to the use of metals in acidic media. unacademy.com The choice of method often depends on the presence of other functional groups in the molecule that might be sensitive to certain reducing agents. commonorganicchemistry.com For instance, catalytic hydrogenation with palladium on carbon (Pd/C) is a very common and effective method, but it can also reduce other groups like carbon-carbon double bonds. unacademy.comcommonorganicchemistry.com
Several methodologies have been proven effective for the reduction of nitropyrazoles. researchgate.net Systems employing metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of concentrated hydrochloric acid (HCl) are widely used for this purpose. unacademy.comresearchgate.net Another mild and effective reagent is tin(II) chloride (SnCl₂), which can selectively reduce nitro groups while leaving other reducible functionalities intact. commonorganicchemistry.comresearchgate.net A particularly efficient system for the reduction of nitro-pyrazoles utilizes a Nickel-Rhenium (Ni-Re) aqueous slurry with hydrazine hydrate (B1144303) in an alcohol solvent, reportedly yielding the corresponding amines in high yields of 80-95%. researchgate.net
The general reaction is as follows: R-NO₂ + Reducing Agent → R-NH₂
| Reducing System | Typical Conditions | Notes | Yield |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Broadly effective for aromatic and aliphatic nitro groups. commonorganicchemistry.com | High |
| Metal/Acid | Fe, Sn, or Zn with conc. HCl | A classic and cost-effective method. unacademy.com | Good-High |
| Tin(II) Chloride | SnCl₂ in Ethanol with conc. HCl, reflux | Mild conditions, good for substrates with sensitive groups. commonorganicchemistry.comresearchgate.net | Good-High |
| Nickel-Rhenium/Hydrazine | Ni-Re (aq. slurry), Hydrazine hydrate, Ethanol or 2-Propanol, 40-50°C | Reported to be very effective for nitro-pyrazoles. researchgate.net | 80-95% |
| Sodium Sulfide | Na₂S | Can be useful when hydrogenation or acidic conditions are not compatible. commonorganicchemistry.com | Variable |
Electrophilic Substitution Reactions on Aromatic Rings
The pyrazole nucleus within this compound and its analogs is an aromatic system that can undergo electrophilic substitution reactions. The regioselectivity of these reactions is influenced by the electronic properties of the pyrazole ring itself and the substituents attached to it. Generally, electrophilic attack on the pyrazole ring occurs preferentially at the C-4 position. scribd.comrrbdavc.org This preference is because the transition states for attack at the C-3 or C-5 positions involve generating an unstable intermediate with a positive charge on an azomethine nitrogen atom. rrbdavc.org The presence of the electron-donating 5-amino group further activates the pyrazole ring towards electrophilic attack at the C-4 position.
Halogenation
A direct and efficient method for the C-4 halogenation of 3-aryl-1H-pyrazol-5-amines has been developed using N-halosuccinimides (NXS) as readily available and safe halogenating agents. beilstein-archives.org This metal-free protocol allows for the synthesis of 4-bromo, 4-chloro, and 4-iodo pyrazole derivatives under mild, room-temperature conditions. The reactions demonstrate broad substrate scope, and the solvent, dimethyl sulfoxide (B87167) (DMSO), is believed to play a dual role as both solvent and catalyst. beilstein-archives.org
For example, the reaction of 3-phenyl-1H-pyrazol-5-amine with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in DMSO at room temperature provides the corresponding 4-halogenated products in good yields. beilstein-archives.org The reaction is also effective for N-arylsulfonyl protected pyrazol-5-amines, where substrates with both electron-donating and electron-withdrawing groups on the 3-aryl ring react efficiently to give the desired products in excellent yields. beilstein-archives.org
| Substrate | Halogenating Agent (NXS) | Product | Yield |
| 3-phenyl-1H-pyrazol-5-amine | NBS | 4-Bromo-3-phenyl-1H-pyrazol-5-amine | 70% beilstein-archives.org |
| 3-phenyl-1H-pyrazol-5-amine | NIS | 4-Iodo-3-phenyl-1H-pyrazol-5-amine | 80% beilstein-archives.org |
| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NBS | 4-Bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 65% beilstein-archives.org |
| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NCS | 4-Chloro-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 68% beilstein-archives.org |
Iodination and Oxidative Coupling
In some cases, electrophilic substitution at the C-4 position can occur concurrently with other transformations. Research on the oxidative dehydrogenative coupling of pyrazol-5-amines has shown that in the presence of iodine (I₂) and tert-butyl hydroperoxide (TBHP), a simultaneous C-4 iodination and N-N bond formation can occur. nih.gov This reaction proceeds efficiently for various phenyl-substituted pyrazol-5-amines, including chloro-substituted analogs, to afford iodo-substituted azopyrrole products in good to excellent yields. nih.gov This process highlights the susceptibility of the C-4 position to electrophilic attack by an iodinating reagent under oxidative conditions. nih.gov
Spectroscopic Characterization and Structural Elucidation of 1 3 Chlorophenyl 1h Pyrazol 5 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of the signals, the precise arrangement of atoms within the molecule can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR)
The protons on the 3-chlorophenyl group are anticipated to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the electron-withdrawing nature of the chlorine atom and the pyrazole (B372694) ring, these protons will likely resonate as a complex multiplet. The protons of the pyrazole ring itself are also expected in the aromatic region, with their exact chemical shifts influenced by the substituents. The amine (-NH₂) protons generally appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration, but typically falls within the range of δ 3.0 to 5.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-(3-chlorophenyl)-1H-pyrazol-5-amine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole-H | 5.5 - 6.5 | d |
| Pyrazole-H | 7.0 - 7.5 | d |
| NH₂ | 3.0 - 5.0 | br s |
| Ar-H (chlorophenyl) | 7.0 - 8.0 | m |
Note: The data in this table is predicted based on general principles of NMR spectroscopy and data from related pyrazole derivatives. 'd' denotes a doublet, 'br s' a broad singlet, and 'm' a multiplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their local electronic environment.
Aromatic carbons of the 3-chlorophenyl ring are expected to resonate in the region of δ 110-140 ppm. The carbon atom attached to the chlorine atom will have its chemical shift significantly influenced by the halogen. The carbons of the pyrazole ring will also appear in the aromatic region, with the carbon bearing the amino group (C5) expected to be shifted upfield compared to the other pyrazole carbons due to the electron-donating nature of the amino group. Based on data for similar compounds like 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the pyrazole carbons can be expected in the δ 90-155 ppm range. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrazole C3 | 140 - 150 |
| Pyrazole C4 | 90 - 100 |
| Pyrazole C5 | 150 - 155 |
| Ar-C (chlorophenyl) | 115 - 140 |
| Ar-C-Cl (chlorophenyl) | 130 - 135 |
Note: The data in this table is predicted based on general principles of NMR spectroscopy and data from related pyrazole derivatives.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds. The N-H stretching vibrations of the primary amine group are typically observed as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching (if any) would be below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and phenyl rings are expected in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibration usually appears in the fingerprint region, between 600 and 800 cm⁻¹. For instance, in 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, N-H stretching bands were observed at 3447 and 3346 cm⁻¹. rsc.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=N and C=C Stretch | 1400 - 1650 |
| C-Cl Stretch | 600 - 800 |
Note: The data in this table represents typical ranges for the indicated functional groups.
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation pattern.
Electron Spray Ionization Mass Spectrometry (ESI-MS)
Electron Spray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated.
For this compound, the ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak. While detailed fragmentation data for the specific title compound is not available, the fragmentation of related heterocyclic compounds often involves the cleavage of bonds adjacent to the heteroatoms and the loss of small neutral molecules.
Table 4: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 194.05 |
| [M+H+2]⁺ | 196.05 |
Note: The m/z values are calculated based on the molecular formula C₉H₈ClN₃ and the most abundant isotopes.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₉H₈ClN₃), HRMS provides an exact mass measurement that distinguishes it from other compounds with the same nominal mass.
In a typical HRMS analysis using a technique like electrospray ionization (ESI), the compound is expected to be protonated, forming the pseudomolecular ion [M+H]⁺. The high resolution of the instrument, often a time-of-flight (TOF) or Orbitrap analyzer, allows for the differentiation of isotopic patterns, which is particularly useful due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes). nih.gov The precise mass measurement confirms the elemental composition, and any deviation from the theoretical mass is reported in parts per million (ppm), with values typically under 5 ppm considered acceptable for structural confirmation. mdpi.com
Fragmentation analysis via HRMS/MS (tandem mass spectrometry) can further validate the structure by providing accurate masses of fragment ions, which helps in elucidating the fragmentation pathways. nih.govnist.gov
Table 1: Theoretical HRMS Data for this compound
| Ion Formula | Adduct | Theoretical m/z ([³⁵Cl]) | Theoretical m/z ([³⁷Cl]) |
|---|---|---|---|
| C₉H₈ClN₃ | [M+H]⁺ | 194.04796 | 196.04501 |
Note: This table represents calculated theoretical values for the primary isotopes.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a robust method for identifying and quantifying volatile and semi-volatile compounds. nist.gov For this compound, GC-MS analysis would provide a retention time characteristic of the compound under specific chromatographic conditions and a mass spectrum detailing its fragmentation pattern upon electron ionization (EI).
The mass spectrum of pyrazole derivatives is often characterized by several key fragmentation pathways. researchgate.net The molecular ion peak ([M]⁺) would be observed, and its isotopic pattern would clearly show the presence of a chlorine atom, with the M+2 peak having an intensity approximately one-third of the molecular ion peak. youtube.com Common fragmentation patterns for pyrazoles include the loss of stable molecules like HCN and N₂, as well as cleavage of the pyrazole ring. researchgate.net The presence of the chlorophenyl group would lead to characteristic fragments corresponding to the chlorophenyl cation and related species.
Table 2: Plausible GC-MS Fragmentation Data for this compound
| Proposed Fragment | m/z (for ³⁵Cl) | Description |
|---|---|---|
| [C₉H₈ClN₃]⁺ | 193 | Molecular Ion (M⁺) |
| [C₉H₇ClN₃]⁺ | 192 | Loss of a hydrogen radical [M-H]⁺ |
| [C₈H₇ClN]⁺ | 152 | Cleavage and rearrangement of the pyrazole ring |
| [C₆H₄Cl]⁺ | 111 | Chlorophenyl cation |
Solid-State Structural Analysis
Powder X-ray Diffraction (XRD)
Powder X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline nature and phase composition of a solid material. For a synthesized batch of this compound, XRD analysis would confirm whether the material is crystalline or amorphous. A crystalline sample will produce a distinct diffraction pattern of sharp peaks at specific angles (2θ), which is a fingerprint of its crystal lattice structure.
While the specific crystal structure of this compound is not widely published, analysis of related pyrazole derivatives shows they crystallize in various systems, including monoclinic and orthorhombic. nih.govmdpi.com The positions and intensities of the diffraction peaks can be used to identify the crystal system and unit cell parameters. Furthermore, XRD is crucial for identifying different polymorphs (different crystal structures of the same compound), which can have significantly different physical properties. The nature and position of substituents on the pyrazole ring are known to influence the resulting crystal packing and hydrogen bonding motifs. mdpi.comacs.org
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution images of a sample's surface topography. When applied to a powdered sample of this compound, SEM analysis reveals key morphological characteristics such as particle size, shape (e.g., needles, plates, prisms), and the degree of agglomeration. researchgate.net
This information is valuable in pharmaceutical and material science contexts, as properties like dissolution rate and flowability are dependent on particle morphology. SEM images of pyrazole derivatives often show well-defined crystalline structures, and the technique can be used to confirm the uniformity of a synthesized batch. researchgate.net
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis is critical for confirming the empirical and molecular formula of a newly synthesized compound like this compound.
The experimental percentages of carbon, hydrogen, nitrogen, and chlorine obtained from instrumental analysis are compared against the theoretically calculated values based on the molecular formula (C₉H₈ClN₃). A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's purity and elemental composition. researchgate.netnih.gov
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Molecular Formula (C₉H₈ClN₃) | Mass Percent (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 55.82 |
| Hydrogen | H | 1.008 | 8 | 4.16 |
| Chlorine | Cl | 35.453 | 1 | 18.31 |
| Nitrogen | N | 14.007 | 3 | 21.70 |
| Total | | | MW: 193.64 | 100.00 |
Computational and Theoretical Investigations of 1 3 Chlorophenyl 1h Pyrazol 5 Amine
Quantum Chemical Calculations
Quantum chemical calculations are crucial for understanding the intrinsic properties of a molecule. However, specific studies detailing these calculations for 1-(3-chlorophenyl)-1H-pyrazol-5-amine have not been identified in the available literature.
Density Functional Theory (DFT) Studies for Molecular Structure and Electronic Properties
No specific Density Functional Theory (DFT) studies for the molecular structure and electronic properties of this compound were found. Such studies would typically involve geometry optimization to determine the most stable conformation of the molecule and calculate various electronic properties. DFT is a widely used method for investigating the structural parameters of similar heterocyclic compounds.
Analysis of Frontier Orbital Energies and Energy Gaps
There is no available data from specific analyses of the frontier orbital energies—Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and the resulting energy gap for this compound. This type of analysis is fundamental for predicting a molecule's chemical reactivity and kinetic stability.
Electron Density Distribution and Reactivity Prediction
Information regarding the electron density distribution and reactivity prediction for this compound is not present in the reviewed literature. These studies, often visualized through molecular electrostatic potential (MEP) maps, are instrumental in identifying the electrophilic and nucleophilic sites within a molecule.
Molecular Modeling and Docking Simulations
Molecular modeling and docking are powerful tools for predicting the interaction of a ligand with a biological target. However, specific simulation data for this compound is not publicly available. Pyrazole (B372694) derivatives, in general, are known to exhibit a range of biological activities, and computational methods are often employed to explore these potentials.
Computational Studies for Binding Interactions with Target Enzymes
No computational studies detailing the binding interactions of this compound with any specific target enzymes were identified. Molecular docking simulations for other novel pyrazole derivatives have been performed to predict their binding affinities and interaction modes with various enzymes.
Prediction of Molecular Properties for Biological Activity
Specific predictions of molecular properties for the biological activity of this compound are not documented in the available research. Such predictions often involve the calculation of various molecular descriptors and the application of quantitative structure-activity relationship (QSAR) models.
Advanced Computational Properties
Computational chemistry provides powerful tools to predict and understand the molecular properties of compounds like this compound. These theoretical investigations offer insights into the electronic, spectroscopic, and pharmacokinetic characteristics of a molecule before its synthesis, guiding further research and development.
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical signal processing and data storage. urfu.ru Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit substantial NLO responses. urfu.ru Pyrazole derivatives have been investigated for their NLO properties due to their conjugated electronic systems. researchgate.net
Computational methods, primarily based on Density Functional Theory (DFT), are employed to predict the NLO characteristics of molecules. These calculations can determine key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a critical indicator of a molecule's potential for second-harmonic generation, a key NLO phenomenon. urfu.ru For a molecule to exhibit significant second-order NLO response, it typically requires a non-centrosymmetric structure and low-energy intramolecular charge transfer (ICT) transitions. urfu.ru Theoretical studies on related heterocyclic systems like pyranoquinoline derivatives have shown that computational predictions can effectively guide the design of new NLO materials. researchgate.net
Table 1: Representative Calculated NLO Properties for a Pyrazole Derivative (Note: Data is illustrative for a generic pyrazole system based on computational studies of related compounds.)
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Dipole Moment (μ) | A measure of the molecule's overall polarity. | 1 - 5 Debye |
| Polarizability (α) | The ability of the electron cloud to be distorted by an external electric field. | 10 - 50 x 10-24 esu |
| First Hyperpolarizability (β) | A measure of the second-order NLO response. | 1 - 100 x 10-30 esu |
Prediction of Spectroscopic Parameters (e.g., UV-Vis)
Computational chemistry is instrumental in predicting and interpreting the spectroscopic properties of molecules. The electronic absorption spectra (UV-Vis) of pyrazole derivatives can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations provide valuable information on electronic transitions, including the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths (f). researchgate.netmaterialsciencejournal.org
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this context. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that correlates with the electronic transition energy and the chemical reactivity of the molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests that the molecule will absorb light at longer wavelengths. Theoretical calculations for various substituted pyrazoles have shown a good correlation between predicted and experimentally measured UV-Vis spectra. researchgate.netmdpi.com
Table 2: Predicted Electronic Absorption Spectra Data for a Representative Pyrazole Derivative (Note: Data is illustrative and based on TD-DFT calculations for similar compounds.)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 320 | 0.25 | HOMO → LUMO |
| S0 → S2 | 285 | 0.18 | HOMO-1 → LUMO |
In silico ADME Studies (e.g., Oral Bioavailability)
In the field of medicinal chemistry, in silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating the drug-likeness of a compound. nih.govbiointerfaceresearch.com These predictions help to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. Pyrazole-containing compounds have been the subject of such studies to assess their potential as orally bioavailable drugs. nih.govresearchgate.net
A key component of ADME prediction is assessing compliance with guidelines like Lipinski's Rule of Five. nih.gov This rule suggests that orally active drugs should generally have a molecular weight under 500, a logP (octanol-water partition coefficient) less than 5, fewer than 5 hydrogen-bond donors, and fewer than 10 hydrogen-bond acceptors. nih.gov Other important parameters include the topological polar surface area (TPSA), which should ideally be less than 140 Ų for good cell permeability, and a bioavailability score, which estimates the fraction of an oral dose that reaches systemic circulation. nih.gov Computational tools can predict these properties, helping to optimize lead compounds for better oral bioavailability. nih.govnih.gov
Table 3: Predicted ADME Properties for a Compound Structurally Similar to this compound (Note: These values are predictions based on computational models.)
| Property | Description | Predicted Value | Compliance |
|---|---|---|---|
| Molecular Weight | The mass of one mole of the substance. | ~209.65 g/mol | Yes ( < 500) |
| logP | A measure of lipophilicity. | ~2.5 | Yes ( < 5) |
| H-Bond Donors | Number of O-H and N-H bonds. | 1 | Yes ( < 5) |
| H-Bond Acceptors | Number of N and O atoms. | 3 | Yes ( < 10) |
| TPSA | The sum of surfaces of polar atoms. | ~41.8 Ų | Yes ( < 140 Ų) |
Biological Activities and Pharmacological Relevance of 1 3 Chlorophenyl 1h Pyrazol 5 Amine Derivatives
Anti-inflammatory Properties
Pyrazole (B372694) derivatives have been extensively investigated for their anti-inflammatory potential. sci-hub.sebohrium.com A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. bohrium.comresearchgate.net Notably, many derivatives exhibit selective inhibition of COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govtandfonline.com
One novel derivative, 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423), was found to be 150 times more selective for COX-2 than COX-1 in recombinant human enzyme assays. nih.gov In preclinical models, orally administered FR140423 dose-dependently reduced carrageenin-induced paw edema and adjuvant arthritis, with potency two to three times greater than indomethacin. nih.gov Other synthesized pyrazole derivatives have also shown potent COX-2 inhibition, with some compounds recording IC₅₀ values as low as 0.043 µM. nih.gov
Beyond COX inhibition, the anti-inflammatory effects of these compounds are also attributed to the modulation of pro-inflammatory cytokines. sci-hub.se Certain pyrazole derivatives have been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α). tandfonline.comtandfonline.com For instance, in one study, compound 9b showed a 66.4% inhibition of lipopolysaccharide (LPS)-induced TNF-α release, which was superior to the positive control drug dexamethasone. tandfonline.com In vivo studies, such as the xylene-induced ear edema model in mice, have further confirmed these anti-inflammatory effects, with some compounds demonstrating edema inhibition comparable to or greater than standard drugs. tandfonline.com
| Compound | Activity/Target | Result | Reference |
|---|---|---|---|
| FR140423 | COX-2 Selectivity | 150 times more selective for COX-2 over COX-1 | nih.gov |
| Compound 11 | COX-2 Inhibition (IC₅₀) | 0.049 µM | nih.gov |
| Compound 12 | COX-2 Inhibition (IC₅₀) | 0.048 µM | nih.gov |
| Compound 15 | COX-2 Inhibition (IC₅₀) | 0.043 µM | nih.gov |
| Compound 9b | TNF-α Inhibition | 66.4% | tandfonline.com |
| Compound 4a | Xylene-induced Ear Edema Inhibition | 48.71% | tandfonline.com |
Anticancer and Antitumor Effects
The pyrazole scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives demonstrating potent activity against various cancer cell lines. mdpi.comnih.govmdpi.com Fused heterocyclic systems, such as pyrazolopyrimidines, have gained significant attention for their promising antitumor properties. ekb.egekb.eg
Derivatives have been tested against a range of human cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG-2), leukemia (K562), and colon (HT-29). nih.govmdpi.comekb.egnih.gov The potency of these compounds is often significant, with some derivatives showing greater inhibitory activity than established anticancer drugs. nih.gov For example, the pyrazole derivative 5b was found to be 5- to 35-fold more potent than the clinical trial agent ABT-751 in inhibiting the growth of A549 and K562 cells. nih.gov Another compound, a pyrazole carbaldehyde derivative, exhibited excellent cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ of 0.25 μM, compared to 0.95 μM for the standard drug doxorubicin. nih.gov
| Compound | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 5b | K562 (Leukemia) | GI₅₀ | 0.021 µM | nih.gov |
| Compound 5b | A549 (Lung) | GI₅₀ | 0.69 µM | nih.gov |
| Compound 1b | HepG-2 (Liver) | IC₅₀ | 6.78 µM | mdpi.com |
| Compound 9b | Hela (Cervical) | IC₅₀ | 7.74 µM | mdpi.com |
| Compound 11 | HT-29 (Colon) | IC₅₀ | 2.12 µM | nih.gov |
| Compound 43 | MCF-7 (Breast) | IC₅₀ | 0.25 µM | nih.gov |
Inhibition of Cell Growth and Induction of Apoptosis
A key mechanism behind the anticancer effects of pyrazole derivatives is their ability to halt the cell cycle and induce programmed cell death, or apoptosis. nih.govnih.gov Studies using flow cytometry have shown that treatment with these compounds can cause cancer cells to accumulate in specific phases of the cell cycle. For instance, one pyrazoline derivative caused a significant arrest of HepG-2 liver cancer cells in the G2/M phase. mdpi.com Another study on triple-negative breast cancer cells found that a novel pyrazole, PTA-1, arrested cells in the S and G2/M phases. nih.govnih.gov Similarly, certain derivatives have been shown to arrest the cell cycle at the G1/S transition in HT-29 colon cancer cells. nih.gov
The induction of apoptosis is a critical component of their antitumor activity. This process is often mediated through the activation of caspases, a family of protease enzymes central to the apoptotic pathway. nih.gov Research has shown that pyrazole derivatives can upregulate the protein expression levels of cleaved caspase-3, cleaved PARP, and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. mdpi.com Apoptosis can also be triggered by the generation of reactive oxygen species (ROS) within the cancer cells, leading to cellular damage and death. nih.gov
Modulation of Kinase Activity in Signaling Pathways
Many pyrazole derivatives exert their anticancer effects by acting as kinase inhibitors. nih.govnih.gov Protein kinases are crucial enzymes that regulate a multitude of cellular processes, including growth, proliferation, and survival; their dysregulation is a hallmark of cancer. rsc.orgrsc.org The pyrazolopyrimidine scaffold, in particular, has been shown to interact with a wide variety of kinases. nih.govresearchgate.net
Specific targets include Cyclin-Dependent Kinases (CDKs), which are essential for cell cycle progression. rsc.orgrsc.org Several novel pyrazole derivatives have been identified as potent inhibitors of CDK2, with some exhibiting IC₅₀ values in the sub-micromolar range. mdpi.comrsc.org For example, one compound demonstrated significant inhibition against CDK2 with an IC₅₀ value of 0.199 µM. mdpi.com
Other important kinase targets for pyrazole derivatives include Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies, and growth factor receptors like EGFR and VEGFR-2. nih.gov Some pyrazole compounds have demonstrated potent dual inhibition of both EGFR and VEGFR-2, with IC₅₀ values of 0.09 µM and 0.23 µM, respectively. nih.gov This ability to target multiple kinases can lead to a more comprehensive blockade of cancer cell signaling pathways. nih.gov
Antimicrobial and Antibacterial Activities
The pyrazole nucleus is a core component of many compounds with significant antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comnih.govtandfonline.com The unabated emergence of antibiotic-resistant bacteria has made the development of new antimicrobial agents, such as pyrazole derivatives, a global health priority. nih.gov
Studies have evaluated these compounds against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli, and fungal strains like Candida albicans and Aspergillus niger. nih.gov The efficacy is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. nih.gov Certain hydrazone derivatives of pyrazole have shown remarkable antibacterial and antifungal activities, with one compound displaying MIC values ranging from 62.5–125 µg/mL against bacteria and 2.9–7.8 µg/mL against fungi, outperforming standard drugs. nih.gov Research has also focused on developing pyrazole derivatives that are potent against drug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing MIC values as low as 4 μg/ml. nih.gov
| Microorganism | Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | 62.5 | nih.gov |
| Bacillus subtilis | Gram-positive bacteria | 125 | nih.gov |
| Klebsiella pneumoniae | Gram-negative bacteria | 125 | nih.gov |
| Escherichia coli | Gram-negative bacteria | 62.5 | nih.gov |
| Candida albicans | Fungus | 2.9 | nih.gov |
| Aspergillus niger | Fungus | 7.8 | nih.gov |
Analgesic Potential
In addition to their anti-inflammatory effects, many pyrazole derivatives exhibit significant analgesic (pain-relieving) properties. mdpi.comresearchgate.netresearchgate.net This dual activity makes them particularly promising candidates for the management of inflammatory pain conditions. mdpi.comnih.gov The analgesic potential of these compounds has been demonstrated in various preclinical models of pain, such as the acetic acid-induced writhing test and the hot-plate test. nih.govnih.gov
The derivative FR140423, a selective COX-2 inhibitor, showed potent anti-hyperalgesic effects in a yeast-induced pain model, with a potency five times greater than that of indomethacin. nih.gov Interestingly, this compound also produced an analgesic effect in the tail-flick test, a model for acute pain. This effect was blocked by the opioid antagonist naloxone, suggesting a unique mechanism that may involve the opioid system, similar to morphine. nih.gov This combination of a COX-2 inhibitory mechanism with opioid-like analgesic effects in a single molecule is a unique and valuable characteristic. nih.gov
Enzyme and Receptor Modulation
The diverse pharmacological profile of 1-(3-chlorophenyl)-1H-pyrazol-5-amine derivatives is rooted in their ability to modulate a wide range of biological enzymes and receptors. nih.gov This extends beyond the previously mentioned COX enzymes and protein kinases.
One notable area of research is the interaction of pyrazole derivatives with cannabinoid receptors. nih.govacs.org Specifically, biarylpyrazole derivatives have been developed as potent and specific antagonists for the brain cannabinoid receptor (CB1). nih.gov These compounds serve as important pharmacological probes to characterize cannabinoid receptor binding sites. acs.org
Other research has identified pyrazole derivatives as partial agonists for the nicotinic acid receptor, a G protein-coupled receptor involved in lipid metabolism. nih.govresearchgate.net For example, 5-butylpyrazole-3-carboxylic acid was found to be a partial agonist with a high affinity (K(i) value of 0.072 µM) for this receptor. nih.gov
Furthermore, the anticancer activity of some pyrazoles is linked to their ability to inhibit tubulin polymerization. nih.govnih.gov By interfering with the dynamics of microtubules, which are essential for cell division, these compounds can effectively halt the proliferation of cancer cells. nih.gov One derivative, compound 5b, was identified as a novel tubulin polymerization inhibitor with an IC₅₀ of 7.30 μM. nih.gov
Carbonic Anhydrase Inhibition
Derivatives of the pyrazole scaffold have been identified as notable inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. ijper.orgnih.govmdpi.comunifi.it These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in diseases such as glaucoma and epilepsy. researchgate.net Consequently, their inhibition is a key target for therapeutic intervention, including diuretic applications. nih.govmdpi.comunifi.itresearchgate.netnih.gov
Research into benzenesulfonamides that incorporate pyrazole and pyridazinecarboxamide structures has led to the identification of isoform-selective inhibitors for four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.govmdpi.comunifi.it Structure-activity relationship (SAR) studies have provided insights into the molecular features that enhance inhibitory activity. For instance, the substitution of a tolyl group with a 4-chlorophenyl group on a pyridazine-based derivative was found to decrease activity against the hCA II isoform. nih.gov In another study on pyrazole carboxamide derivatives, specific compounds demonstrated significant inhibitory effects on hCA I and hCA II isozymes purified from human erythrocytes. researchgate.net
The inhibitory potential is typically quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. Lower Ki values indicate more potent inhibition. The data below summarizes the inhibitory activity of some pyrazole derivatives against hCA I and hCA II.
Table 1: Carbonic Anhydrase Inhibition by Pyrazole Derivatives
| Compound Type | Target Isozyme | Inhibition Constant (Ki) Range | Reference Compound | Reference Ki |
|---|---|---|---|---|
| Pyrazole Carboxamide Derivatives | hCA I | 0.119–3.999 µM | - | - |
| Pyrazole Carboxamide Derivatives | hCA II | 0.084–0.878 µM | - | - |
This table is interactive. Click on the headers to sort the data.
Diuretic Potential
The potential for pyrazole derivatives to act as diuretics is strongly linked to their activity as carbonic anhydrase inhibitors. nih.govmdpi.comunifi.it Carbonic anhydrase inhibitors are an established class of diuretics. nih.gov By inhibiting CA activity in the proximal tubules of the kidneys, these compounds reduce bicarbonate reabsorption, leading to the alkalization of urine and an increase in the excretion of sodium, potassium, bicarbonate, and water. nih.gov
Several studies explicitly mention that the development of pyrazole-based carbonic anhydrase inhibitors is aimed at creating novel diuretics, among other therapeutic applications like antiglaucoma and antitumor agents. nih.govmdpi.comunifi.itresearchgate.net For example, research on sulfonamides incorporating pyrazole moieties highlights their potential use as diuretic drugs. nih.govmdpi.comunifi.it While direct studies measuring the diuretic output in response to this compound derivatives were not the focus of the available literature, the established mechanism of action of carbonic anhydrase inhibition provides a strong pharmacological basis for their diuretic potential. researchgate.netnih.gov
Antioxidant Properties
Pyrazole derivatives have demonstrated significant antioxidant capabilities in various studies. mdpi.comnih.govresearchgate.net The antioxidant potency is often evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test, which measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH free radical. mdpi.comnih.govoaijse.com
A study on aryl-pyrazolone derivatives, which are structurally related to the core compound, investigated their free radical scavenging activities using electron spin resonance (ESR) spectroscopy with DPPH and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) probes. mdpi.com The results indicated that the nature of the substituent on the phenyl-pyrazolone core modulates the antioxidant capacity. mdpi.com Another research effort focused on 1,3-diaryl-1H-pyrazole-4-carbaldehydes, including compounds with chloro-substituents, and confirmed their antioxidant activity using the DPPH method. nih.govoaijse.com The antioxidant activity of pyrazoles is sometimes attributed to the presence of an N-H proton. nih.gov
The radical scavenging activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. The table below presents findings on the antioxidant activity of certain pyrazole derivatives.
Table 2: Antioxidant Activity of Pyrazole Derivatives
| Compound Series | Assay Method | Key Finding |
|---|---|---|
| Phenyl-Pyrazolone Derivatives | DPPH / DMPO free radical scavenging | The nature of the substituent on the phenyl-pyrazolone core modulates the antioxidant capacity. |
| 1,3-Diaryl-1H-pyrazole-4-carbaldehydes | DPPH radical scavenging | Compounds showed antioxidant activity comparable to the standard, ascorbic acid. |
This table is interactive. Click on the headers to sort the data.
Other Noted Biological Activities of Pyrazole Derivatives
The pyrazole nucleus is a well-established pharmacophore in the development of anticonvulsant agents. ijper.orgnih.govresearchgate.netnih.gov Numerous studies have synthesized and evaluated pyrazole derivatives, including those with chlorophenyl substitutions, for their efficacy in preclinical seizure models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. ijper.orgmdpi.com
One study detailed the synthesis of a novel series of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone derivatives. Several of these compounds showed potent anticonvulsant activity. ijper.org Structure-activity relationship analyses from this study indicated that substitutions on the phenyl rings significantly influenced efficacy. For example, replacing a bromine atom with chlorine or fluorine was found to decrease anticonvulsant activity. ijper.org Another investigation into 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives also identified compounds with significant anticonvulsant profiles in both MES and 6 Hz seizure tests. mdpi.com Research has also suggested that substituting the 1H position of the pyrazole ring with a substituted phenyl group can enhance anticonvulsant activity. researchgate.net
The effectiveness of these compounds is often compared to standard antiepileptic drugs like phenytoin (B1677684) and valproic acid.
Table 3: Anticonvulsant Activity of Selected Pyrazole and Related Derivatives
| Compound Series | Seizure Model | Most Potent Compound Example | Key Finding |
|---|---|---|---|
| (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanones | MES / scPTZ | Compound 4f (specific structure not detailed) | Showed more potent activity than the standard drug, Phenytoin. ijper.org |
| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamides | MES / 6 Hz | Compound 6 (specific structure not detailed) | Exhibited more beneficial ED50 values than the reference drug, valproic acid. mdpi.com |
This table is interactive. Click on the headers to sort the data.
Antidepressant Activity
The pyrazole nucleus is a key feature in many compounds exhibiting central nervous system (CNS) activity, and its derivatives have been a subject of interest in the search for novel antidepressant agents. Pyrazoline, a dihydro derivative of pyrazole, is a well-known five-membered heterocyclic moiety that has demonstrated a broad spectrum of biological activities, including potential as antidepressant agents with selectivity for monoamine oxidase (MAO) isoforms. nih.gov
Research into various pyrazoline derivatives has indicated their potential as therapeutic antidepressant drugs. researchgate.net Studies have shown that the substitution pattern on the pyrazole or pyrazoline ring significantly influences the antidepressant-like effects. For instance, the presence of electron-releasing groups such as chloro substituents on the aromatic ring at position 5 of pyrazolines has been found to considerably enhance antidepressant activities in preclinical models like the forced swim test (FST) and tail suspension test (TST). researchgate.net
In one study, a series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives were synthesized and evaluated for antidepressant activity. Within this series, compounds featuring electron-withdrawing groups like chlorine on the phenyl ring were assessed. The findings indicated that the position of the substituent was crucial, with a para-chloro substitution showing better activity than meta or ortho substitutions. mdpi.com While not direct derivatives of this compound, these findings highlight the importance of the chlorophenyl moiety in modulating antidepressant effects within related heterocyclic systems. mdpi.com
Antiviral Activity
Derivatives of the pyrazole scaffold have been explored for their potential to inhibit the replication of various viruses. The structural versatility of the pyrazole ring allows for the design of molecules that can interact with specific viral proteins.
In one study, a series of new 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives were designed, synthesized, and evaluated for their antiviral properties. Among the synthesized compounds was 3-(4-Chlorophenyl)-1-((4-methoxyphenyl)sulfonyl)-1H-pyrazole-4-carbaldehyde, a compound bearing a chlorophenyl group at the C3 position of the pyrazole ring. mdpi.com This highlights the incorporation of the chlorophenyl moiety into pyrazole structures being investigated for antiviral potential. mdpi.com
Another line of research focused on synthesizing pyrazole derivatives that incorporate a hydroxyquinoline scaffold to test against several coronaviruses, including SARS-CoV-2. mdpi.com These studies underscore the ongoing effort to identify pyrazole-based compounds as a promising avenue for the development of new antiviral agents. mdpi.com The core pyrazole structure is seen as a valuable starting point for creating molecules with the potential to combat viral diseases. mdpi.com
Antitubercular Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Pyrazole derivatives have been identified as a promising class of compounds in this area.
Several studies have synthesized and evaluated pyrazole derivatives bearing a chlorophenyl group for their in vitro activity against Mycobacterium tuberculosis H37Rv. In one such study, a series of N-(substituted-phenyl)-3-hydroxy-1-phenyl-1H-pyrazole-4-carboxamides were created. The compound N-(3-chlorophenyl)-3-hydroxy-1-phenyl-1H-pyrazole-4-carboxamide was among the derivatives synthesized, demonstrating the direct use of the 3-chlorophenyl amine moiety in building potential antitubercular agents. researchgate.net
Another study focused on novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives. Among the compounds that exhibited significant antitubercular activity, several featured a chlorophenyl group. For instance, 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone was identified as a particularly potent compound with a Minimum Inhibitory Concentration (MIC) of 0.39 µg/ml. ijpsjournal.com
Further research on 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(4H)-ones also yielded potent antitubercular agents. The compound 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one showed high activity against M. tuberculosis H37Rv, with a MIC of 1.66 µg/mL. nih.govnih.gov These findings underscore the importance of the chlorophenyl substitution pattern for potent antitubercular activity in pyrazole-based compounds. nih.govnih.gov
| Compound Name | Target/Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone | Mycobacterium tuberculosis H37Rv | 0.39 µg/mL | ijpsjournal.com |
| 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one | Mycobacterium tuberculosis H37Rv | 1.66 µg/mL | nih.govnih.gov |
| N-(3-chlorophenyl)-3-hydroxy-1-phenyl-1H-pyrazole-4-carboxamide | Mycobacterium tuberculosis H37Rv | >100 µg/mL | researchgate.net |
Neuroprotective Properties
The pyrazole scaffold has been investigated for its potential in treating neurodegenerative diseases. Research has focused on the ability of pyrazole derivatives to protect neurons from damage induced by various toxins and oxidative stress.
A study on pyrazolol derivatives found that these compounds demonstrated antioxidant capabilities and excellent neurocytoprotective effects in a cell injury model subjected to oxygen-glucose deprivation/reoxygenation. nih.gov In vivo studies confirmed that one of the lead compounds exhibited neuroprotective effects, significantly reducing the infarct area in a mouse model of focal cerebral ischemia. nih.gov
Another research effort synthesized a series of N-propananilide derivatives bearing a pyrazole ring to analyze their neuroprotective potential against 6-hydroxy-dopamine (6-OHDA)-induced neurotoxicity. nih.gov All the synthesized derivatives showed neuroprotective activity in the SH-SY5Y cell line, with the most active compounds demonstrating that their protective effect originated from decreasing the levels of the pro-apoptotic protein Bax and caspase-3 activation. nih.gov These studies suggest that the pyrazole core is a viable starting point for developing agents that can protect against neuronal cell death.
Immunosuppressant Properties
The development of new immunosuppressive agents is crucial for managing autoimmune diseases and preventing organ transplant rejection. Pyrazole derivatives have emerged as a class of compounds with significant potential in this field.
A series of novel pyrazole carboxamides were found to exhibit strong immunosuppressant activity in rodent and human mixed leukocyte response (MLR) assays, with IC50 values often below 1 µM. nih.gov In a different study, a series of (E)-1,3-diphenyl-1H-pyrazole derivatives containing an O-benzyl oxime moiety were synthesized and evaluated for their immunosuppressive activities. acs.org One of the most potent compounds in this series showed an IC50 of 1.18 µM for lymph node cells and also inhibited the release of interleukin-6 (IL-6), a key inflammatory cytokine. acs.org
Furthermore, research into a unique class of fused pyrazole systems, the benzothiopyrano[4,3-c]pyrazol-3-ones, identified potent inhibitors of both humoral and cellular immune responses in mice. Notably, the compound 2-(4'-chlorophenyl)benzothiopyrano[4,3-c]pyrazol-3-one was among the most potent, with ED50 values for inhibiting immune responses in the range of 0.5-2 mg/kg. This highlights the significant contribution of the chlorophenyl moiety to the immunosuppressive activity of these pyrazole-based structures.
| Compound Class/Name | Assay/Target | Activity | Reference |
|---|---|---|---|
| Pyrazole Carboxamides | Mixed Leukocyte Response (MLR) | IC50 < 1 µM | nih.gov |
| (E)-1,3-diphenyl-1H-pyrazole derivative (compound 4n) | Lymph node cells | IC50 = 1.18 µM | acs.org |
| 2-(4'-chlorophenyl)benzothiopyrano[4,3-c]pyrazol-3-one | Humoral and cellular immune response (mouse model) | ED50 = 0.5-2 mg/kg |
Anti-hyperglycemic Properties
Diabetes mellitus is a metabolic disease characterized by high blood sugar levels, and there is a continuous search for new therapeutic agents. Pyrazole derivatives have been investigated for their potential to lower blood glucose.
One study synthesized a series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives and screened them for in vivo antidiabetic activity using a streptozotocin-induced model. Several of the synthesized compounds, including those with substituted phenyl rings, exhibited prominent antidiabetic activity.
In another investigation, pyrazolobenzothiazine derivatives were evaluated for their antidiabetic potential through in silico, in vitro, and in vivo methods. The lead synthetic compound showed effective IC50 values against α-glucosidase (3.91 µM) and α-amylase (8.89 µM), two key enzymes involved in carbohydrate digestion. The in vivo study in a mouse model confirmed that the compound helped to lower blood glucose levels and improve other biochemical markers associated with diabetes. These studies indicate that the pyrazole scaffold is a promising framework for the design of novel anti-hyperglycemic agents.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and its attached phenyl rings. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds to enhance their potency and selectivity for various biological targets.
For antitubercular activity, SAR studies of 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives have shown that the nature of the substituent on the phenyl ring at the 5-position plays a significant role. The presence of a halogen, such as chlorine, on this ring is often associated with potent activity. ijpsjournal.com For example, compound 4g (5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone) was the most active in its series, suggesting that the 4-chloro substitution is favorable for antitubercular effects. ijpsjournal.com
In the context of antidepressant activity, studies on related heterocyclic compounds indicated that the position of the chloro group on the phenyl ring is critical. A para-chloro substitution generally conferred better activity than meta or ortho substitutions. mdpi.com This suggests that the spatial arrangement and electronic properties imparted by the substituent's position are key determinants of interaction with the biological target.
Regarding immunosuppressive activity, research on benzothiopyrano[4,3-c]pyrazol-3-ones highlighted the importance of the substituent on the N2-phenyl ring. The 2-(4'-chlorophenyl) derivative was one of the most potent compounds, indicating that an electron-withdrawing group at the para position of the phenyl ring enhances activity.
These examples demonstrate a recurring theme in the SAR of pyrazole derivatives: the presence and position of a chlorophenyl substituent are critical modulators of diverse biological activities, providing a clear direction for the rational design of new therapeutic agents based on the this compound scaffold.
Influence of Chlorophenyl Substitution on Biological Activity
The presence and position of a chlorophenyl substituent on the pyrazole ring are critical determinants of the biological activity of 1-(phenyl)-1H-pyrazol-5-amine derivatives. The chlorine atom, being an electron-withdrawing group, significantly alters the electronic distribution, polarity, and reactivity of the molecule. bibliotekanauki.pl This modification can enhance the compound's ability to interact with biological targets such as enzymes and cellular receptors, often leading to improved pharmacological potency. bibliotekanauki.pl
The substitution pattern of the chlorine atom on the phenyl ring—whether it is in the ortho, meta, or para position—plays a crucial role in defining the molecule's spatial arrangement and electronic properties, which in turn affects its binding affinity to biological targets. For instance, in a series of pyrazole-3-carboxylic acids designed as nicotinic acid receptor agonists, the 5-(3-chlorobenzyl)pyrazole derivative demonstrated notable activity. researchgate.net This suggests that the meta-position, as seen in this compound, can be favorable for interaction with certain receptors.
Research on other heterocyclic systems further underscores the importance of the chlorine atom's position. A study on pyrazole-tetrazole hybrids found that a 3-chlorophenyl derivative was a more potent inhibitor of Leishmania braziliensis promastigotes than a 3,4-dichlorophenyl analogue. mdpi.com This indicates that both the position and the number of chloro substituents are pivotal in modulating the biological effect, with the study concluding that the nature and position of substituents on the phenyl ring strongly influence the inhibitory activity. mdpi.com
The chlorophenyl group also impacts the lipophilicity of the compound, a key factor in its pharmacokinetic profile, including its ability to cross biological membranes. In the development of pyrazolone (B3327878) derivatives with anticancer properties, the presence of chlorophenyl groups was found to enhance lipophilicity, which facilitates cell membrane penetration and contributes to the inhibition of cancer cell growth. bibliotekanauki.pl The increased reactivity imparted by the chlorine atom can improve the binding affinity of these molecules to proteins involved in disease pathways. bibliotekanauki.pl
The following table summarizes the observed activities of various chlorophenyl-substituted pyrazole derivatives, illustrating the significance of this structural feature.
Role of the Amine Functional Group at the 5-Position
The amine functional group at the 5-position of the 1-(3-chlorophenyl)-1H-pyrazole core is a cornerstone of its pharmacological relevance. This moiety is not merely a passive substituent; it is a highly versatile functional group that serves as a critical anchor for a wide spectrum of biological activities and a key handle for synthetic diversification. nih.govnih.gov 5-Aminopyrazoles are recognized as "advantageous frameworks" capable of providing useful ligands for various enzymes and receptors. nih.gov
One of the most significant roles of the 5-amino group is its function as a versatile precursor, or synthon, in medicinal chemistry. beilstein-journals.org It acts as a binucleophile, enabling cyclocondensation reactions with various 1,3-dielectrophiles. beilstein-journals.org This reactivity has been extensively exploited for the synthesis of a multitude of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and imidazo[1,2-b]pyrazoles. nih.govbeilstein-journals.org These fused systems are often designed to mimic endogenous purine (B94841) bases, allowing them to interact with biological macromolecules like DNA and various enzymes. beilstein-journals.org Many approved drugs, including Zaleplon and Sildenafil, contain such fused pyrazole rings derived from 5-aminopyrazole precursors. beilstein-journals.org
Beyond its synthetic utility, the 5-amino group directly contributes to the molecule's ability to interact with biological targets. As a hydrogen bond donor, the -NH2 group can form crucial interactions with amino acid residues in the active sites of enzymes or the binding pockets of receptors. This ability is a key component of the pharmacophore model for many classes of biologically active molecules. The functionalization of the pyrazole nucleus with amino substituents in different positions has been shown to lead to multifunctional pharmacologically active compounds. nih.gov
Derivatives of 5-aminopyrazole have demonstrated a broad array of biological activities, including roles as kinase inhibitors, anticancer agents, and antimicrobials. nih.gov For example, the cyclization of a 5-aminopyrazole derivative with chloroacetonitrile (B46850) and other reagents has yielded imidazo[1,2-b]pyrazole derivatives with significant antioxidant properties. nih.gov This highlights how the reactivity of the 5-amino group can be harnessed to generate compounds with diverse and potent biological effects.
The following table details the utility of the 5-aminopyrazole scaffold in generating various classes of bioactive compounds.
Applications in Advanced Research and Development Fields
Role as a Key Intermediate and Building Block in Pharmaceutical Development
The 1-(3-chlorophenyl)-1H-pyrazol-5-amine structure is a recognized "privileged scaffold" in medicinal chemistry, serving as a foundational intermediate for the synthesis of a wide range of biologically active compounds. Its utility lies in the reactivity of the 5-amino group, which allows for the construction of fused heterocyclic systems.
A primary application is in the synthesis of pyrazolo[3,4-d]pyrimidines . These fused bicyclic heterocycles are structurally analogous to purines and can act as potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases. biosynth.commdpi.comresearchgate.net The synthesis typically begins with the 5-aminopyrazole-4-carbonitrile core, which is cyclized to form the pyrimidine (B1678525) ring. biosynth.com Derivatives of this compound can be used to generate diverse pyrazolo[3,4-d]pyrimidine libraries for screening against therapeutic targets like Epidermal Growth Factor Receptor (EGFR) kinases, which are implicated in various cancers. researchgate.net
Furthermore, the core structure is used to synthesize more complex molecules with potential therapeutic value. For instance, researchers have used the related aldehyde, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde, as a starting material to build a variety of heterocyclic systems, including pyrazolines, pyridines, and pyrimidines, which have shown significant anti-inflammatory activities. chemimpex.commdpi.com This demonstrates the role of the 1-(3-chlorophenyl)-pyrazole moiety as a robust building block for creating diverse chemical entities for pharmaceutical development. researchgate.net
| Starting Intermediate Core | Reactant/Reagent | Resulting Heterocyclic System | Potential Therapeutic Area |
|---|---|---|---|
| 5-amino-1-(substituted)-pyrazole-4-carbonitrile | Triethylorthoformate, Hydrazine (B178648) Hydrate (B1144303) | Pyrazolo[3,4-d]pyrimidine | Oncology (Kinase Inhibition) biosynth.com |
| 1-(3-chlorophenyl)-pyrazole-4-carboxaldehyde | Hydrazine Hydrate | Pyrazoline | Anti-inflammatory chemimpex.com |
| 1-(3-chlorophenyl)-pyrazole-4-carboxaldehyde | Malononitrile, Ammonium Acetate | Pyridine-3-carbonitrile | Anti-inflammatory chemimpex.com |
| 1-(3-chlorophenyl)-pyrazole-4-carboxaldehyde | Urea or Thiourea | Pyrimidin-2(1H)-one or -thione | Anti-inflammatory mdpi.com |
Lead Compound Identification in Drug Discovery Programs
In drug discovery, a "lead compound" is a chemical that has promising pharmacological or biological activity and serves as the starting point for chemical modifications to develop a drug. The this compound scaffold has been instrumental in the identification of such leads.
High-throughput screening campaigns have identified 1,3-diarylpyrazoles as 'hits' for inducing autophagy, a key cellular process. Subsequent chemical exploration of this scaffold helps in understanding the structure-activity relationship (SAR) and optimizing the initial hit into a viable lead compound.
A more targeted approach involves "scaffold hopping" and fragment-based design, where the pyrazole (B372694) core is recognized for its favorable properties. For example, a fragment-based lead generation effort for Factor XIa inhibitors, a target for anticoagulants, identified 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives as privileged fragments. This led to the design of new scaffolds incorporating this core structure.
Furthermore, the pyrazolo[3,4-d]pyrimidine derivatives synthesized from aminopyrazoles have been the subject of extensive lead optimization campaigns. In one such program targeting triple-negative breast cancer, a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were optimized from an initial lead compound. This process led to the discovery of a potent multi-kinase inhibitor with a good pharmacokinetic profile and low toxicity, highlighting the value of the pyrazole core in generating drug candidates.
Biochemical Research Tools (e.g., for Enzyme Inhibition and Receptor Binding Studies)
Derivatives of this compound are widely used as tools in biochemical research to probe the function of enzymes and receptors. Their ability to be systematically modified allows for the development of potent and selective inhibitors for specific biological targets.
Kinase Inhibition: A significant area of research is the development of kinase inhibitors.
JNK3 Inhibitors: 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been designed as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases like Alzheimer's. researchgate.net
EGFR Inhibitors: As mentioned, pyrazolo[3,4-d]pyrimidine derivatives are designed to target EGFR kinase, and studies have synthesized novel compounds that show potent inhibitory activity against both wild-type and mutant forms of EGFR. researchgate.net
FLT3 and CDK Inhibitors: Novel 1H-pyrazole-3-carboxamide derivatives have been developed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are key targets in acute myeloid leukemia (AML). researchgate.net
Other Enzyme Inhibition:
Monoamine Oxidase (MAO) Inhibitors: Research on 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives has led to the discovery of potent and highly selective inhibitors of MAO-A, an enzyme involved in neurotransmitter metabolism and a target for antidepressant drugs. bldpharm.com
DapE Inhibitors: Pyrazole-based thioether analogs have been synthesized and evaluated as inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential target for novel antibiotics. researchgate.net
| Derivative Class | Enzyme/Receptor Target | Therapeutic Area | Reported Potency (Example) |
|---|---|---|---|
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoles | JNK3 Kinase | Neurodegenerative Diseases | IC₅₀ = 227 nM researchgate.net |
| 1H-pyrazolo[3,4-d]pyrimidines | EGFR Tyrosine Kinase | Oncology | IC₅₀ = 0.05 µM (against EGFRT790M) researchgate.net |
| 1H-pyrazole-3-carboxamides | FLT3 Kinase / CDK2 | Oncology (AML) | IC₅₀ = 0.089 nM (FLT3) / 0.719 nM (CDK2) researchgate.net |
| 1,3,5-trisubstituted pyrazolines | Monoamine Oxidase A (MAO-A) | Depression/Anxiety | IC₅₀ in the range of 10-8 to 10-9 M bldpharm.com |
| Pyrazole thioether analogs | DapE (bacterial enzyme) | Antibacterial | IC₅₀ = 17.9 µM researchgate.net |
Exploration in the Development of Diagnostic Agents
The application of pyrazole derivatives extends to the field of diagnostics, particularly in molecular imaging. Positron Emission Tomography (PET) is a powerful imaging modality that uses radiotracers to visualize and quantify biological processes in vivo. mdpi.com
Research has focused on developing pyrazole-based radiotracers for imaging neurodegenerative diseases. For example, derivatives of anle138b, a 3,5-diaryl-1H-pyrazole compound, are being developed as PET tracers for imaging α-synuclein aggregates, which are hallmarks of diseases like Parkinson's disease. researchgate.netmdpi.com A fluorine-18 (B77423) labeled version, [¹⁸F]Anle138b, has been synthesized, demonstrating the potential of the pyrazole scaffold to be adapted for PET imaging applications. researchgate.netmdpi.com Although this specific example does not use the this compound core, it establishes a clear precedent for the use of structurally similar pyrazoles in creating diagnostic agents. The development of such tracers is crucial for early diagnosis and for monitoring the efficacy of new therapies. mdpi.com
Applications in Material Science for Advanced Materials Development
While the primary research focus for this compound and its direct derivatives has been in the life sciences, the broader class of pyrazole and pyrazoline compounds has shown potential in material science. For instance, certain pyrazoline derivatives possess intriguing photophysical properties that make them suitable as hole-transporting or emissive materials in the fabrication of organic light-emitting diodes (OLEDs). nih.gov However, specific research detailing the synthesis of polymers or advanced materials directly from this compound is not widely documented in the current scientific literature. The potential for this compound to be used in developing new polymers or coatings exists, given the reactive amine group which could participate in polymerization reactions, but this remains an area for future exploration.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Routes for 1-(3-chlorophenyl)-1H-pyrazol-5-amine and its Analogs
The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. For this compound and its derivatives, future research will likely pivot from conventional methods towards greener alternatives. Traditional syntheses of 5-aminopyrazoles often involve the reaction of β-ketonitriles with hydrazines. beilstein-journals.orgresearchgate.net However, emerging strategies prioritize sustainability by employing novel catalysts, alternative energy sources, and eco-friendly solvents. nih.gov
Key areas for exploration include:
Multicomponent Reactions: Designing one-pot, multicomponent reactions can significantly improve efficiency by reducing intermediate separation steps, saving time, and minimizing waste. mdpi.com
Green Catalysis: The use of magnetically separable nanocatalysts, such as tannic acid-functionalized silica-coated nanoparticles, offers a pathway for easy catalyst recovery and reuse, aligning with green chemistry principles.
Alternative Solvents and Conditions: Research into solvent-free reaction conditions or the use of aqueous media can drastically reduce the environmental impact associated with volatile organic solvents. nih.gov
Energy-Efficient Methods: Microwave-assisted synthesis has been shown to accelerate the formation of 1H-pyrazole-5-amines, offering a more energy-efficient alternative to conventional heating. mdpi.com
| Synthetic Strategy | Description | Potential Advantages for Synthesizing the Target Compound | References |
|---|---|---|---|
| Ultrasound-Assisted Synthesis | Utilizes ultrasonic irradiation to accelerate the reaction, often leading to higher yields in shorter times. | Rapid formation of derivatives, operational simplicity, and improved energy efficiency. | nih.gov |
| Mechanochemical Synthesis | Reactions are conducted by grinding solid reactants together, often in the absence of a solvent. | Eliminates bulk solvents, reduces waste, and can lead to the formation of novel products. | |
| Heterogeneous Catalysis | Employs solid-phase catalysts (e.g., V2O5/SiO2) that can be easily filtered from the reaction mixture. | Facilitates catalyst recovery and reuse, simplifying product purification and reducing costs. | nih.gov |
| Microwave-Assisted Organic Synthesis (MAOS) | Uses microwave energy to heat reactions, often resulting in dramatically reduced reaction times and increased yields. | High-speed, efficient synthesis suitable for creating libraries of analogs for screening. | mdpi.comresearchgate.net |
In-depth Elucidation of Molecular Mechanisms of Action for Biological Activities
Identifying the precise molecular targets and pathways through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Pyrazole (B372694) derivatives are known to interact with a diverse range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory pathways. nih.govnih.gov
Future investigations should systematically uncover the mechanism of action by:
Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the primary protein targets.
Enzymatic and Cellular Assays: Once a target is identified (e.g., a specific kinase), enzymatic assays can quantify the compound's inhibitory potency (IC50), while cellular assays can confirm its effect in a biological context. acs.org
Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways to understand the broader biological consequences. For instance, some pyrazole derivatives exhibit antioxidant activity by modulating cellular redox states. nih.gov
Advanced Computational Modeling for Predictive Design of New Derivatives
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound, these methods can provide profound insights into its structure-activity relationships (SAR) and guide the design of new, more potent, and selective analogs.
Future computational work should focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models to correlate the structural features of a series of analogs with their biological activity. nih.govnih.govproquest.com Such models can predict the activity of yet-to-be-synthesized compounds, prioritizing synthetic efforts. mdpi.com
Molecular Docking: Simulating the binding of this compound and its derivatives into the active sites of known biological targets to predict binding affinity and orientation. nih.govmdpi.com This can help rationalize observed activities and suggest specific structural modifications to improve binding.
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the compound-target complex over time, providing a more realistic understanding of the binding stability and the key interactions involved. researchgate.net
| Computational Technique | Application in Designing Derivatives | Expected Outcome | References |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Generates 3D contour maps that visualize regions where steric, electrostatic, or other fields influence biological activity. | Provides a visual guide for where to add or remove functional groups to enhance potency. | mdpi.com |
| Molecular Docking | Predicts the preferred binding mode and affinity of a ligand to a specific protein target. | Identifies key amino acid interactions and helps prioritize derivatives with better predicted binding scores. | nih.govresearchgate.net |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early identification of potential liabilities, allowing for the design of compounds with more favorable drug-like properties. | ijbiotech.com |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Creates a template for designing novel scaffolds that retain the key features for target interaction. | researchgate.net |
Strategic Derivatization for Optimized Biological Profiles and Selectivity
Guided by mechanistic and computational insights, the strategic derivatization of the this compound scaffold is the next logical step. The goal is to systematically modify the molecule to enhance its potency, improve selectivity for its target, and optimize its pharmacokinetic properties. The aminopyrazole scaffold is highly adaptable, allowing for modifications at several key positions. nih.govacs.org
Future synthetic chemistry efforts should explore:
Modification of the Phenyl Ring: Introducing different substituents on the 3-chlorophenyl ring to probe electronic and steric effects on target binding.
Functionalization of the Amino Group: Converting the 5-amino group into amides, sulfonamides, or other functional groups can introduce new interaction points with the biological target and modulate physicochemical properties. beilstein-journals.org
Substitution on the Pyrazole Ring: Direct C-H functionalization or halogenation at the 4-position of the pyrazole ring can influence the molecule's conformation and electronic properties, potentially leading to improved activity. beilstein-archives.org
| Modification Site | Potential Chemical Modifications | Desired Outcome | References |
|---|---|---|---|
| N1-pyrazole | Alkylation or arylation | Modulate lipophilicity and introduce new vectors for target interaction. | acs.org |
| C4-pyrazole | Halogenation, cyanation, or coupling reactions | Alter electronic properties and explore new binding pockets within the target. | beilstein-archives.org |
| C5-amino group | Acylation, sulfonylation, or formation of Schiff bases | Improve binding affinity, enhance metabolic stability, and fine-tune solubility. | beilstein-journals.orgnih.gov |
| Chlorophenyl Ring | Introduction of other halogens, alkyl, or alkoxy groups | Optimize hydrophobic and electronic interactions with the target protein. | mdpi.com |
Integration of Multi-omics Data with Phenotypic Screening for Comprehensive Activity Assessment
Modern drug discovery is increasingly moving beyond a single-target approach to embrace a more holistic, systems-level understanding of a compound's effects. Phenotypic screening, where compounds are tested for their effect on cell or organism physiology without a preconceived target, offers a powerful, unbiased method to discover novel biological activities. enamine.netmdpi.com
A forward-looking strategy for this compound would involve:
Phenotypic Screening: Screening a library of its derivatives against a diverse panel of cell-based assays representing various disease states (e.g., cancer cell proliferation, inflammation, neurodegeneration). This can uncover unexpected therapeutic potential.
Multi-omics Integration: For active compounds identified in phenotypic screens, using multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) to deconstruct the mechanism of action. By analyzing global changes in genes, proteins, and metabolites following treatment, researchers can generate hypotheses about the compound's molecular targets and affected pathways. acs.org This integrated approach bridges the gap between a compound's physiological effect and its underlying molecular mechanism, providing a comprehensive assessment of its activity and potential for further development.
| Omics Technology | Type of Data Generated | Contribution to Activity Assessment | References |
|---|---|---|---|
| Transcriptomics (RNA-Seq) | Changes in gene expression levels. | Identifies signaling pathways and cellular processes modulated by the compound. | acs.org |
| Proteomics | Changes in protein abundance and post-translational modifications. | Helps to identify direct protein targets and downstream effectors. | acs.org |
| Metabolomics | Changes in the levels of small-molecule metabolites. | Reveals alterations in metabolic pathways and provides biomarkers of drug response. | acs.org |
| Genomics (e.g., CRISPR screens) | Identifies genes that modify sensitivity to the compound. | A powerful method for target deconvolution and identifying resistance mechanisms. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(3-chlorophenyl)-1H-pyrazol-5-amine, and how do substituents influence reaction efficiency?
- Answer : The synthesis typically involves cyclocondensation of precursors such as hydrazines and β-ketonitriles. Substituents on the phenyl ring (e.g., halogen position) significantly impact reaction kinetics and regioselectivity. For example, the 3-chloro group enhances steric hindrance, requiring elevated temperatures (80–120°C) and polar aprotic solvents (e.g., DMF) to achieve yields >70% . Key steps include:
- Step 1 : Formation of the pyrazole core via [3+2] cycloaddition.
- Step 2 : Chlorophenyl substitution under Buchwald-Hartwig conditions.
- Optimization : Adjusting catalyst loadings (e.g., Pd(OAc)₂) and bases (K₂CO₃ vs. Cs₂CO₃) improves cross-coupling efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Answer :
- ¹H/¹³C NMR : Look for aromatic protons (δ 7.2–7.8 ppm) and pyrazole NH₂ signals (δ 5.1–5.5 ppm). Chlorine substituents deshield adjacent carbons (e.g., C-3 at δ 140–145 ppm) .
- IR Spectroscopy : Confirm NH₂ stretches (3350–3450 cm⁻¹) and C-Cl vibrations (650–750 cm⁻¹) .
- Mass Spectrometry : Base peaks often correspond to [M+H]⁺ or fragment ions like [C₆H₄Cl]⁺ .
Advanced Research Questions
Q. How can researchers employ crystallographic data and software like SHELX to resolve ambiguities in structural determination of this compound derivatives?
- Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software is critical for resolving tautomerism (e.g., pyrazole vs. pyrazoline forms) and confirming substitution patterns. For example:
- SHELXL Refinement : Use high-resolution data (R < 0.05) to model thermal displacement parameters and hydrogen bonding (e.g., N–H···Cl interactions) .
- Case Study : A derivative with a 3-chlorophenyl group showed a dihedral angle of 12.5° between the pyrazole and phenyl rings, influencing π-π stacking in co-crystals .
Q. What strategies are recommended for reconciling contradictory biological activity data across studies involving pyrazol-5-amine derivatives?
- Answer : Contradictions often arise from assay conditions (e.g., cell line variability) or impurity profiles. Mitigation strategies include:
- Normalization : Compare IC₅₀ values against a common reference drug (e.g., doxorubicin for anticancer assays).
- Purity Validation : Use HPLC (≥95% purity) and DSC to exclude polymorphic interference .
- Meta-Analysis : Pool data from >3 independent studies to identify trends. For example, 3-chlorophenyl derivatives consistently show higher antimicrobial activity (MIC 2–8 µg/mL) than 4-substituted analogs .
Key Considerations for Researchers
- Synthesis Pitfalls : Avoid over-reliance on bench-scale protocols; scale-up may require solvent switches (e.g., DMF to NMP) to maintain yield .
- Data Reproducibility : Report NMR solvent and concentration to enable cross-study comparisons (e.g., DMSO-d₆ vs. CDCl₃ shifts) .
- Ethical Compliance : Adhere to safety guidelines for handling chlorinated intermediates (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
